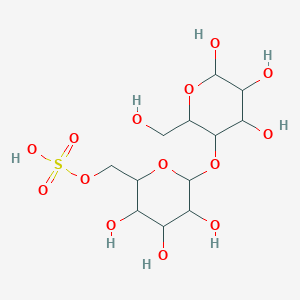![molecular formula C9H15NO2 B12072163 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)acetic acid is a heterocyclic organic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method employs ruthenium (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, optimizing reaction conditions to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in the synthesis of antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are used in various chemical and pharmaceutical applications
Uniqueness
2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid is unique due to its specific acetic acid moiety, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2)6-3-10(4-7(6)9)5-8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
IYOSOTHWYXTTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)



![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
